

tert-butyl 3-ethynylphenylcarbamate CAS number and properties

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Compound of Interest

Compound Name: *Tert-butyl 3-ethynylphenylcarbamate*

Cat. No.: *B070088*

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Technical Guide: tert-Butyl 3-Ethynylphenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **tert-butyl 3-ethynylphenylcarbamate**, a bifunctional molecule with significant potential in drug discovery and chemical biology. Its structure, incorporating a Boc-protected amine and a terminal alkyne, makes it a valuable building block for the synthesis of more complex molecules, particularly through bioorthogonal "click chemistry" reactions. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application, and discusses its relevance in modern drug development workflows.

Chemical and Physical Properties

tert-Butyl 3-ethynylphenylcarbamate is a solid at room temperature with a purity of approximately 97%.^[1] It is advisable to store the compound in a refrigerator to ensure its stability.^[1]

Table 1: Physicochemical Properties of **tert-Butyl 3-Ethynylphenylcarbamate**

Property	Value	Source
CAS Number	185619-66-3	[1]
Molecular Formula	C ₁₃ H ₁₅ NO ₂	Inferred from structure
Molecular Weight	217.27 g/mol	Sigma-Aldrich
IUPAC Name	tert-butyl N-(3-ethynylphenyl)carbamate	[1]
Physical Form	Solid	[1]
Purity	97%	[1]
Storage Temperature	Refrigerator	[1]
InChI Key	OVWBYRQRBCBWDU-UHFFFAOYSA-N	[1]

Note: Specific melting point, boiling point, and solubility data are not readily available in the searched literature.

Experimental Protocols

Synthesis of tert-Butyl 3-Ethynylphenylcarbamate

While a specific detailed protocol for the synthesis of **tert-butyl 3-ethynylphenylcarbamate** is not available in the reviewed literature, a general and plausible synthetic route can be adapted from standard procedures for the synthesis of carbamates. The following protocol describes the reaction of 3-ethynylaniline with di-tert-butyl dicarbonate (Boc₂O).

Materials:

- 3-Ethynylaniline
- Di-tert-butyl dicarbonate (Boc₂O)
- Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
- Triethylamine (Et₃N) or another suitable base

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography elution

Procedure:

- In a round-bottom flask, dissolve 3-ethynylaniline (1.0 equivalent) in anhydrous THF.
- Add triethylamine (1.1 equivalents) to the solution.
- Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in anhydrous THF to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, remove the solvent under reduced pressure.
- Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO_3 solution, followed by brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure **tert-butyl 3-ethynylphenylcarbamate**.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using **tert-Butyl 3-Ethynylphenylcarbamate**

The terminal alkyne group of **tert-butyl 3-ethynylphenylcarbamate** makes it an ideal substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click

chemistry." This reaction allows for the efficient and specific formation of a stable triazole linkage with an azide-containing molecule.

Materials:

- **tert-Butyl 3-ethynylphenylcarbamate**
- An azide-containing molecule of interest
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium ascorbate
- A suitable solvent system (e.g., a 1:1 mixture of tert-butanol and water, or DMSO)[2]
- Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper-chelating ligand (optional but recommended for bioconjugation)[3]

Procedure:

- In a reaction vessel, dissolve **tert-butyl 3-ethynylphenylcarbamate** (1.0 equivalent) and the azide-containing molecule (1.0-1.2 equivalents) in the chosen solvent.[2]
- In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.2 equivalents).[2]
- In another vial, prepare an aqueous solution of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ (0.01-0.05 equivalents).[2] If using a ligand, it can be pre-mixed with the copper sulfate solution.[2]
- To the stirred solution of the alkyne and azide, add the freshly prepared sodium ascorbate solution, followed by the copper(II) sulfate solution (or the copper-ligand complex).[2][3]
- Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 24 hours. Monitor the progress by TLC or LC-MS.
- Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the solution and remove the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the 1,4-disubstituted 1,2,3-triazole product.

Applications in Drug Discovery and Development

The bifunctional nature of **tert-butyl 3-ethynylphenylcarbamate** makes it a versatile tool in drug discovery. The Boc-protected amine serves as a stable protecting group that can be removed under acidic conditions to reveal a primary amine for further functionalization. The terminal alkyne is a handle for "click chemistry," enabling its conjugation to a wide variety of molecules.

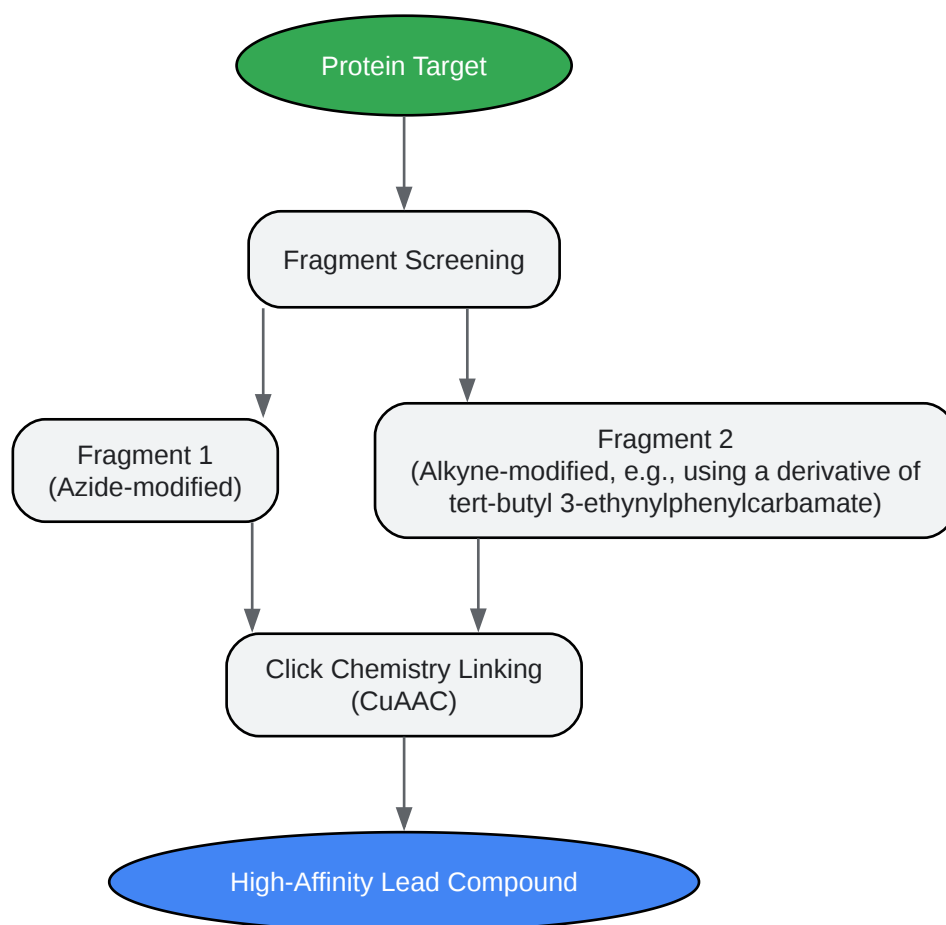
Role as a Linker in Bioconjugation

tert-Butyl 3-ethynylphenylcarbamate can be used as a linker to attach small molecules, such as fluorescent dyes or biotin, to biomolecules like proteins or nucleic acids. The workflow for such an application is depicted below.

Figure 1: Experimental workflow for the use of **tert-butyl 3-ethynylphenylcarbamate** in bioconjugation.

Application in Fragment-Based Drug Discovery

In fragment-based drug discovery (FBDD), small molecules ("fragments") that bind weakly to a biological target are identified and then optimized to produce high-affinity ligands. The ethynyl group of **tert-butyl 3-ethynylphenylcarbamate** can be used to link different fragments together after they have been identified to bind to adjacent sites on a protein target.



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Figure 2: Logical workflow illustrating the use of an alkyne-modified fragment in fragment-based drug discovery.

While specific signaling pathways directly modulated by **tert-butyl 3-ethynylphenylcarbamate** have not been identified in the literature, its utility as a building block allows for the synthesis of probes and potential inhibitors for a wide range of biological targets. The development of molecules targeting specific signaling pathways is a major focus of modern drug discovery. The chemical handles present in **tert-butyl 3-ethynylphenylcarbamate** make it a valuable starting point for the synthesis of libraries of compounds to screen against various kinases, proteases, and other key players in cellular signaling.

Safety Information

tert-Butyl 3-ethynylphenylcarbamate is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation.[1] The hazard statement

associated with this compound is H302 (Harmful if swallowed).[1] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

Conclusion

tert-Butyl 3-ethynylphenylcarbamate is a valuable and versatile chemical tool for researchers in drug discovery and chemical biology. Its bifunctional nature allows for its use as a linker in bioconjugation and as a key component in the construction of more complex bioactive molecules through reliable and efficient click chemistry reactions. The experimental protocols and conceptual workflows provided in this guide are intended to facilitate its application in the laboratory and to stimulate further research into its potential uses in the development of novel therapeutics.

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